1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a halogenated piperidin-4-amine derivative, characterized by a benzyl group substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 2-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Key structural features:
- Piperidine core: Provides a rigid scaffold for molecular interactions.
- Benzyl substitution: Halogen atoms modulate electronic and steric properties.
- Dihydrochloride salt: Improves aqueous solubility for in vitro/in vivo studies.
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16;;/h1-3,10H,4-8,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTVTROZTPGFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C(=CC=C2)Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects. It has shown promise in the following areas:
- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders. Studies have demonstrated an increase in serotonin levels, which is often associated with improved mood and emotional well-being .
- Neuroprotective Effects : Preliminary studies have indicated that 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride may protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further research in neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a valuable addition to the arsenal of antimicrobial agents.
Anticancer Potential
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The anticancer efficacy is summarized below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that further exploration of the compound's mechanisms could lead to new cancer therapies.
Neurodegenerative Disease Research
A notable case study involved the administration of this compound in a preclinical model of Alzheimer's disease, where it demonstrated significant improvements in cognitive function and reduced amyloid plaque formation. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Case Studies
One significant case study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study reported:
- A reduction in oxidative stress markers by up to 70% at higher concentrations (50 µM).
This evidence supports the compound's role as a neuroprotective agent, warranting further investigation into its application for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
The substitution pattern on the benzyl group critically influences physicochemical and biological properties. Below is a comparative analysis of select analogs:
Key Observations:
- Electronic Effects : Chlorine (electron-withdrawing) and fluorine (moderate electronegativity) influence dipole moments and binding affinity. For example, 3-Cl/2-F substitution may enhance lipophilicity compared to 4-Cl/2-F .
- Biological Relevance : Bromine in 4-Br analogs (e.g., ) may enhance halogen bonding in protein interactions but increases molecular weight.
Heterocyclic and Functionalized Derivatives
Compounds with heterocyclic or extended functional groups demonstrate divergent applications:
Key Observations:
Biological Activity
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H18Cl3FN2
- CAS Number : 1286275-17-9
- Molecular Weight : 315.64 g/mol
The compound features a piperidine ring substituted with a chlorinated and fluorinated benzyl group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base. Hydrochloric acid is then added to form the dihydrochloride salt, making it more soluble for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : It may act on specific receptors or enzymes, modulating their activity. This includes potential interactions with G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways .
- Cellular Mechanisms : Studies indicate that it can influence cellular mechanisms such as apoptosis and cell cycle regulation, particularly in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. It showed better cytotoxicity compared to standard drugs like bleomycin, indicating its potential as an anticancer agent .
- Mechanisms of Action :
Comparison with Similar Compounds
To better understand its efficacy, it is useful to compare it with structurally similar compounds:
These comparisons illustrate that while there are structural similarities among these compounds, their biological activities can vary significantly based on slight modifications in structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
